4-Cyclopentylidene-n-methyl-2,5-dioxopyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclopentylidene-n-methyl-2,5-dioxopyrrolidine-3-carboxamide is a chemical compound with the molecular formula C11H14N2O3. It is known for its unique structure, which includes a cyclopentylidene group attached to a pyrrolidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopentylidene-n-methyl-2,5-dioxopyrrolidine-3-carboxamide typically involves the reaction of cyclopentanone with N-methyl-2,5-dioxopyrrolidine-3-carboxylic acid. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to meet the demand for the compound in various applications. Industrial methods focus on optimizing the efficiency and cost-effectiveness of the synthesis process while ensuring the quality and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Cyclopentylidene-n-methyl-2,5-dioxopyrrolidine-3-carboxamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
4-Cyclopentylidene-n-methyl-2,5-dioxopyrrolidine-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Industry: The compound is used in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of 4-Cyclopentylidene-n-methyl-2,5-dioxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may form hydrogen bonds and other interactions with these targets, leading to changes in their activity and function. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Cyclopentylidene-n-methyl-2,5-dioxopyrrolidine-3-carboxamide include other carboxamides and pyrrolidine derivatives. Some examples are:
- N-methyl-2,5-dioxopyrrolidine-3-carboxamide
- Cyclopentylidene-2,5-dioxopyrrolidine-3-carboxamide
- N-methyl-2,5-dioxopyrrolidine-3-carboxylic acid
Uniqueness
What sets this compound apart from similar compounds is its unique cyclopentylidene group, which imparts distinct chemical and biological properties. This structural feature may enhance its reactivity and interactions with molecular targets, making it a valuable compound for various applications .
Properties
CAS No. |
92491-50-4 |
---|---|
Molecular Formula |
C11H14N2O3 |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
4-cyclopentylidene-N-methyl-2,5-dioxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C11H14N2O3/c1-12-9(14)8-7(6-4-2-3-5-6)10(15)13-11(8)16/h8H,2-5H2,1H3,(H,12,14)(H,13,15,16) |
InChI Key |
HGICDXHEKIKSFB-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1C(=C2CCCC2)C(=O)NC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.